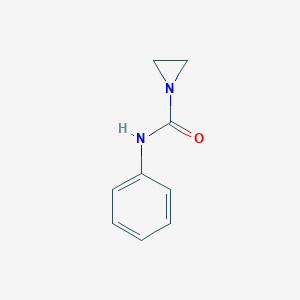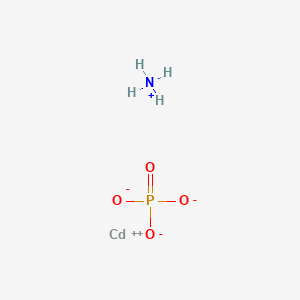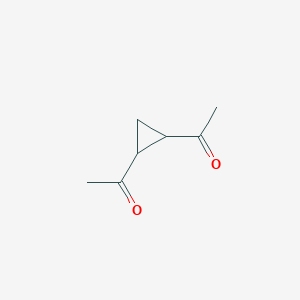
1,2-Diacetylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diacetylcyclopropane is a cyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule is a cyclopropane derivative, which means it contains a three-membered ring of carbon atoms. The presence of two acetyl groups on the cyclopropane ring makes 1,2-Diacetylcyclopropane an interesting molecule for studying its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1,2-Diacetylcyclopropane is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes involved in inflammation and bacterial growth. This molecule has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Biochemische Und Physiologische Effekte
Studies have shown that 1,2-Diacetylcyclopropane has various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, this molecule has been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Diacetylcyclopropane in lab experiments is its high yield and purity. This molecule is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2-Diacetylcyclopropane is its potential toxicity. Studies have shown that this molecule can be toxic at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,2-Diacetylcyclopropane. One area of interest is the development of new therapeutic applications for this molecule, particularly in the treatment of inflammatory diseases and bacterial infections. Another area of interest is the synthesis of new derivatives of 1,2-Diacetylcyclopropane, which may have improved properties and applications. Finally, further studies are needed to fully understand the mechanism of action of this molecule and its potential toxicity.
Synthesemethoden
The synthesis of 1,2-Diacetylcyclopropane can be achieved through several methods, including the reaction of cyclopropane with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of cyclopropane with acetyl chloride in the presence of anhydrous aluminum chloride. The yield of this reaction is high, and the purity of the product can be improved through distillation.
Wissenschaftliche Forschungsanwendungen
1,2-Diacetylcyclopropane has been used in scientific research for various applications, including its use as a flavoring agent in food products. It has also been used as a precursor for the synthesis of other organic compounds. In addition, studies have shown that 1,2-Diacetylcyclopropane has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
14203-01-1 |
|---|---|
Produktname |
1,2-Diacetylcyclopropane |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
1-(2-acetylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-4(8)6-3-7(6)5(2)9/h6-7H,3H2,1-2H3 |
InChI-Schlüssel |
DUWQAFUPZOVGTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC1C(=O)C |
Kanonische SMILES |
CC(=O)C1CC1C(=O)C |
Synonyme |
1,2-Diacetylcyclopropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




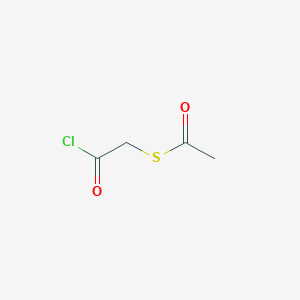
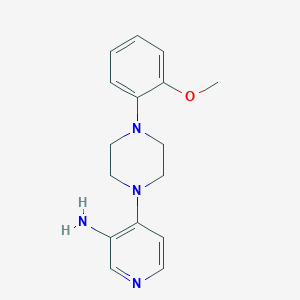
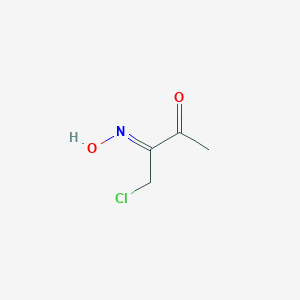
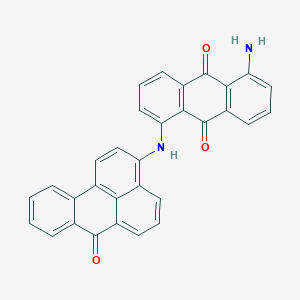
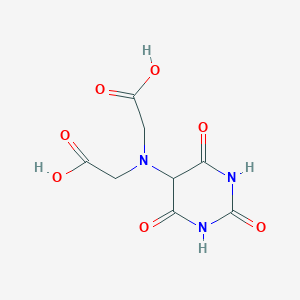
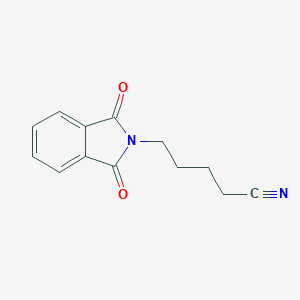
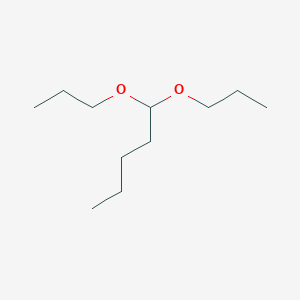
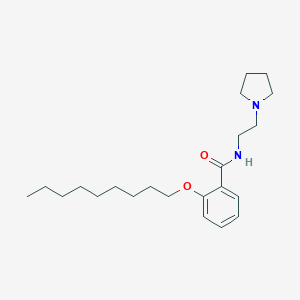
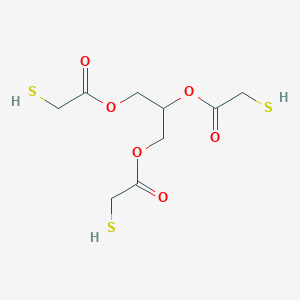
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
